molecular formula C17H18N6O2 B3000110 3-(3-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 2034269-40-2

3-(3-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No.: B3000110
CAS No.: 2034269-40-2
M. Wt: 338.371
InChI Key: BRHGVPHGLHISGU-UHFFFAOYSA-N
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Description

3-(3-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C17H18N6O2 and its molecular weight is 338.371. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

The compound 3-(3-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one, due to its structural similarity with quinazoline derivatives, has potential applications in the synthesis of compounds with significant antibacterial activity. For instance, substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives have been synthesized and demonstrated potent antibacterial effects against various strains, highlighting the quinazoline moiety's role in developing antibacterial agents (Singh et al., 2010).

Anti-inflammatory and Antiproliferative Effects

Quinazoline derivatives, by extension, have been investigated for their anti-inflammatory and antiproliferative activities. For example, new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives, including quinazolin-5(6H)-one moieties, were synthesized and found to exhibit significant anti-inflammatory activity and prostaglandin inhibition, highlighting the potential of quinazoline derivatives in anti-inflammatory drug development (Fahmy et al., 2012). Similarly, the synthesis of 5-amino-1-aryl-1H-1,2,3-triazole scaffolds, including quinazolin-4(3H)-ones, demonstrated promising antiproliferative effects, particularly against ovarian and lung cancer cells, suggesting the quinazoline core's importance in anticancer research (Pokhodylo et al., 2020).

Antioxidant Properties

Quinazoline derivatives have also been synthesized and evaluated for their antioxidant capabilities. For instance, compounds derived from 2-methylquinazolin-4(3H)-one demonstrated significant scavenging capacity against free radicals, indicating the potential of quinazoline cores in developing antioxidant agents (Al-azawi, 2016).

Properties

IUPAC Name

3-[3-oxo-3-[3-(triazol-2-yl)pyrrolidin-1-yl]propyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c24-16(21-9-5-13(11-21)23-19-7-8-20-23)6-10-22-12-18-15-4-2-1-3-14(15)17(22)25/h1-4,7-8,12-13H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHGVPHGLHISGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)C(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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